3-Bromo-4,5-dimethylbenzene-1,2-diamine
Overview
Description
3-Bromo-4,5-dimethylbenzene-1,2-diamine: is an organic compound with the molecular formula C8H11BrN2 . It is a substituted benzene derivative, characterized by the presence of bromine and two methyl groups attached to the benzene ring, along with two amino groups at the 1 and 2 positions.
Mechanism of Action
Target of Action
These interactions can influence a wide range of biological processes .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate can then react further, leading to a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to be involved in a variety of biochemical pathways, depending on their specific substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylbenzene-1,2-diamine typically involves the bromination of 4,5-dimethylbenzene-1,2-diamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or chloroform.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide in sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Nitration: 3-Bromo-4,5-dimethyl-2-nitrobenzene-1-amine.
Sulfonation: 3-Bromo-4,5-dimethyl-2-sulfonylbenzene-1-amine.
Oxidation: 3-Bromo-4,5-dimethyl-2-nitrobenzene-1,2-diamine.
Reduction: 3-Bromo-4,5-dimethylbenzene-1,2-diamine.
Scientific Research Applications
Chemistry: 3-Bromo-4,5-dimethylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets .
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in the formulation of various industrial products .
Comparison with Similar Compounds
- 3-Bromo-4-methylbenzene-1,2-diamine
- 3,6-Dibromo-4,5-difluoro-1,2-benzenediamine
- 4,5-Dibromo-1,2-phenylenediamine
Comparison: 3-Bromo-4,5-dimethylbenzene-1,2-diamine is unique due to the presence of both bromine and two methyl groups on the benzene ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-4,5-dimethylbenzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-4-3-6(10)8(11)7(9)5(4)2/h3H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOBSMCLWHINRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692717-83-2 | |
Record name | 3-bromo-4,5-dimethylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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